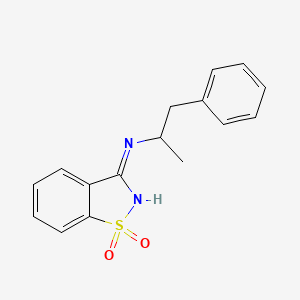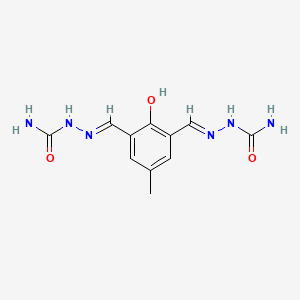![molecular formula C11H15NO4S2 B5974957 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid, also known as MPTPSC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTPSC is a sulfonamide derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively in the laboratory. In
Mecanismo De Acción
The mechanism of action of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has also been reported to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit various biochemical and physiological effects in the laboratory. In vitro studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have shown that 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can reduce inflammation, decrease blood glucose levels, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid also has some limitations, including its high cost and potential toxicity at high concentrations.
Direcciones Futuras
For research on 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid include the development of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid derivatives with improved pharmacological properties, investigation of its molecular targets, and its potential use as a therapeutic agent for various diseases.
Métodos De Síntesis
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid can be synthesized through various methods, including the reaction of 2-thiophenecarboxylic acid with chlorosulfonyl isocyanate followed by the reaction with 3-methylpiperidine. Another method involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride followed by the reaction with 3-methylpiperidine. Both methods have been reported to yield 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid with high purity and yield.
Aplicaciones Científicas De Investigación
4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been studied extensively in scientific research due to its potential applications in various fields. One of the main applications of 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases. 4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties, among others.
Propiedades
IUPAC Name |
4-(3-methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-8-3-2-4-12(6-8)18(15,16)9-5-10(11(13)14)17-7-9/h5,7-8H,2-4,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQOJSZDEGZUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methylpiperidin-1-yl)sulfonylthiophene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)

![N-(3-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5974911.png)

![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)
![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)
![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)
